molecular formula C24H23N5O B1683964 (2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine CAS No. 552325-16-3

(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine

Cat. No.: B1683964
CAS No.: 552325-16-3
M. Wt: 397.5 g/mol
InChI Key: YWTBGJGMTBHQTM-IBGZPJMESA-N
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Scientific Research Applications

A-443654 has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

A-443654 is an inhibitor of Akt, with equal potency against all three isoforms of this kinase . It interferes with mitotic progression and bipolar spindle formation . The compound A-443654 interacts with Akt, leading to a decrease in the phosphorylation of Akt targets .

Cellular Effects

A-443654 has been shown to reduce α-synuclein expression and normalize ER stress and autophagy . It has been found to prevent α-synuclein toxicity and restore cell function . The compound A-443654 influences cell function by normalizing the levels of mTOR, LC3-II, p62, STAU1, BiP, and CHOP .

Molecular Mechanism

The molecular mechanism of A-443654 involves the inhibition of Akt, which leads to a decrease in the phosphorylation of Akt targets . This results in a concomitant increase in Thr 308 and Ser 473 phosphorylation of Akt in human cancer cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, A-443654 has been shown to reduce α-synuclein expression over time . It also normalizes levels of both α-synuclein mRNA and α-synuclein monomers and oligomers .

Dosage Effects in Animal Models

While specific dosage effects of A-443654 in animal models are not mentioned in the available literature, the compound has been reported to slow the progression of Akt-dependent tumors in in vivo mouse models .

Metabolic Pathways

Given its role as an Akt inhibitor, it likely interacts with the PI3K/Akt signaling pathway .

Subcellular Localization

Given its role as an Akt inhibitor, it is likely to be found in locations where Akt is present, such as the cytoplasm and the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

A-443654 is synthesized through a multi-step chemical process. The synthesis typically involves the formation of key intermediates, followed by their coupling and subsequent functional group modifications. The exact synthetic route and reaction conditions can vary, but generally include the following steps:

    Formation of the Indole Intermediate: The synthesis begins with the preparation of an indole intermediate through a Fischer indole synthesis reaction.

    Coupling Reaction: The indole intermediate is then coupled with a pyridine derivative under basic conditions to form the core structure of A-443654.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of A-443654 involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

A-443654 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

A-443654 is unique in its high selectivity and potency against all three isoforms of AKT (AKT1, AKT2, and AKT3). Similar compounds include:

A-443654 stands out due to its specific inhibition of AKT kinases and its broad applicability in various research fields.

Properties

IUPAC Name

(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTBGJGMTBHQTM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436347
Record name A-443654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552325-16-3
Record name A-443654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-443654
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4UG565ZYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine
Reactant of Route 2
(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine
Reactant of Route 3
Reactant of Route 3
(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine
Reactant of Route 4
Reactant of Route 4
(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine
Reactant of Route 6
(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine
Customer
Q & A

Q1: What is the primary target of A-443654?

A1: A-443654 is a potent and selective inhibitor of Akt kinases, specifically targeting the ATP-binding pocket of Akt1, Akt2, and Akt3. [, , , ]

Q2: How does A-443654 inhibit Akt kinases?

A2: A-443654 competitively binds to the ATP-binding site of Akt kinases, preventing ATP binding and subsequent phosphorylation of downstream substrates. [, , ]

Q3: What is the significance of Akt kinases in cancer?

A3: Akt kinases play a central role in cellular growth, survival, metabolism, and angiogenesis, processes frequently dysregulated in cancer. [, , ]

Q4: What are the downstream consequences of A-443654-mediated Akt inhibition?

A4: A-443654 inhibits Akt-dependent signal transduction, leading to:

  • Reduced cell proliferation: by inducing cell cycle arrest at the G2/M phase. [, ]
  • Increased apoptosis: through activation of caspase cascades and modulation of Bcl-2 family proteins. [, , ]
  • Decreased tumor growth: observed both in vitro and in vivo models. [, ]

Q5: Does A-443654 impact other signaling pathways besides Akt?

A5: While highly selective for Akt, A-443654 has been shown to indirectly influence other signaling pathways, including:

  • mTOR pathway: Inhibition of Akt by A-443654 can lead to modulation of mTORC1 and mTORC2 activity. [, , ]
  • Aurora A kinase: A-443654 can indirectly downregulate Aurora A kinase expression, contributing to its anti-proliferative effects. []

Q6: A-443654 has been observed to cause paradoxical Akt hyperphosphorylation. What is the mechanism behind this observation?

A6: Although A-443654 inhibits Akt kinase activity, it also induces a conformational change in Akt that renders it resistant to dephosphorylation by phosphatases. This resistance leads to the accumulation of phosphorylated Akt even in the presence of the inhibitor. [, , ]

Q7: What structural modifications of A-443654 have been explored?

A7: Researchers have synthesized analogs of A-443654, exploring modifications to the indazole moiety, to develop analog-sensitive versions of Akt for chemical genetic studies. This approach enables the selective inhibition of specific Akt isoforms to dissect their individual functions. [, ]

Q8: What types of cancer have shown sensitivity to A-443654 in preclinical studies?

A8: Preclinical studies have demonstrated the efficacy of A-443654 in various cancer models, including:

  • Hematological malignancies: T-cell acute lymphoblastic leukemia (T-ALL) [, ] and chronic lymphocytic leukemia (CLL) [, ]
  • Solid tumors: Glioblastoma [], breast cancer [], rhabdomyosarcoma, and neuroblastoma [].

Q9: Has A-443654 shown efficacy in combination therapies?

A9: Yes, synergistic effects have been observed when A-443654 is combined with:

  • DNA-damaging agents: such as doxorubicin, cisplatin, and melphalan. [, , , ]
  • mTOR inhibitors: such as rapamycin. [, ]

Q10: What are the limitations of A-443654 as a potential therapeutic agent?

A10: Despite promising preclinical data, A-443654 exhibits a narrow therapeutic window, with efficacy achieved at doses close to the maximally tolerated dose. This narrow window is primarily attributed to metabolic toxicities, including hyperglycemia and weight loss. []

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